molecular formula C10H11N3O B2739538 1-methyl-1H-indole-4-carbohydrazide CAS No. 867290-78-6

1-methyl-1H-indole-4-carbohydrazide

Cat. No.: B2739538
CAS No.: 867290-78-6
M. Wt: 189.218
InChI Key: PFGBZJUXZFJDKW-UHFFFAOYSA-N
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Description

1-methyl-1H-indole-4-carbohydrazide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of functional groups to the indole nucleus can enhance its biological activity and specificity, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-indole-4-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-indole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the indole ring .

Scientific Research Applications

1-methyl-1H-indole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-3-carbohydrazide
  • 1-methyl-1H-indole-2-carbohydrazide
  • 1H-indole-4-carbohydrazide

Uniqueness

1-methyl-1H-indole-4-carbohydrazide is unique due to the presence of the methyl group at the 1-position and the carbohydrazide group at the 4-position. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other indole derivatives .

Properties

IUPAC Name

1-methylindole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(14)12-11)3-2-4-9(7)13/h2-6H,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGBZJUXZFJDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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